Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and a cyclohexene ring. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound has a similar fluorophenyl group but differs in its overall structure.
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: This compound also contains a fluorophenyl group but includes additional functional groups that alter its chemical properties.
Properties
Molecular Formula |
C21H20FNO3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-(2-fluoroanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H20FNO3/c1-2-26-21(25)20-16(14-8-4-3-5-9-14)12-15(13-19(20)24)23-18-11-7-6-10-17(18)22/h3-11,13,16,20,23H,2,12H2,1H3 |
InChI Key |
ZPJLFOUFRGXAEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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